molecular formula C11H16N2O4 B14879058 Tert-butyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Tert-butyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B14879058
M. Wt: 240.26 g/mol
InChI Key: NTUACXUSZFKLLQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic organic compound It is characterized by a pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted pyrimidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group at position 6 can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Tert-butyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxy and tert-butyl groups contribute to its stability and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

tert-butyl 5-methoxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-6-12-7(8(16-5)9(14)13-6)10(15)17-11(2,3)4/h1-5H3,(H,12,13,14)

InChI Key

NTUACXUSZFKLLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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